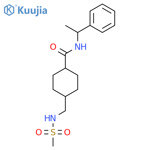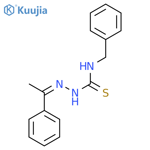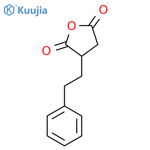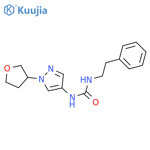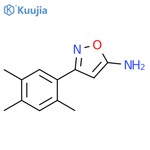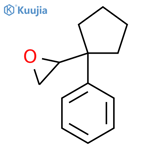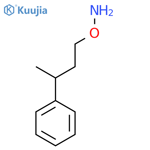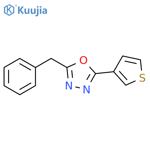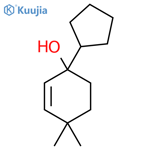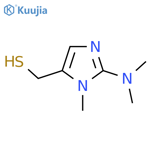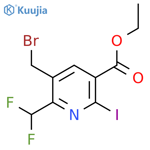Benzene and substituted derivatives
Benzene and its substituted derivatives are fundamental organic compounds widely used in the chemical industry due to their versatile applications and unique properties. Benzene, a cyclic hydrocarbon with six carbon atoms and six hydrogen atoms arranged in a planar ring structure, serves as the basic building block for numerous derivative products. These derivatives include monosubstituted benzenes (such as nitrobenzene and chlorobenzene), disubstituted benzenes (like o-dichlorobenzene and m-nitrotoluene), and polysubstituted benzenes, which can be further modified through various functional groups.
The properties of substituted benzenes vary depending on the substituent groups. For instance, nitrobenzene is a colorless liquid with a density higher than water, while chlorobenzene exhibits a lower boiling point compared to benzene due to the electron-withdrawing effect of chlorine. These derivatives find applications in diverse sectors including pharmaceuticals, dyes, pesticides, and plastics.
Safety precautions must be strictly followed when handling these compounds due to their potential toxic and reactive nature. Proper storage conditions, protective measures, and disposal methods are essential for ensuring workplace safety and environmental protection.

関連文献
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
4. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
